molecular formula C13H22 B3363802 1,2,3,4-Tetraethylcyclopenta-1,3-diene CAS No. 10515-15-8

1,2,3,4-Tetraethylcyclopenta-1,3-diene

Cat. No. B3363802
CAS RN: 10515-15-8
M. Wt: 178.31 g/mol
InChI Key: MBRJEKTWCTVQKS-UHFFFAOYSA-N
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Description

“1,2,3,4-Tetramethylcyclopentadiene” is a chemical compound with the molecular formula C9H14 . It is a tetra-substituted 1,3-cyclopentadiene . It is used as an intermediate in the conversion of ethylene to polyenes .


Synthesis Analysis

This compound may be used as a starting material in the synthesis of 1,7,8,9-tetramethyl-4-oxa-tricyclo . The strategy toward the synthesis of various 1,3-dienals or 1,3-dienones is disclosed between diazo compounds and furans .


Molecular Structure Analysis

The molecular structure of “1,2,3,4-Tetramethylcyclopentadiene” consists of nine carbon atoms and fourteen hydrogen atoms . The average mass is 122.207 Da and the monoisotopic mass is 122.109550 Da .


Physical And Chemical Properties Analysis

“1,2,3,4-Tetramethylcyclopentadiene” is a light yellow liquid . It has a boiling point of 142 °C and a density of 0.808 g/mL at 25 °C .

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1,2,3,4-tetraethylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22/c1-5-10-9-11(6-2)13(8-4)12(10)7-3/h5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRJEKTWCTVQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(C1)CC)CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60560014
Record name 1,2,3,4-Tetraethylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetraethylcyclopenta-1,3-diene

CAS RN

10515-15-8
Record name 1,2,3,4-Tetraethylcyclopenta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60560014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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